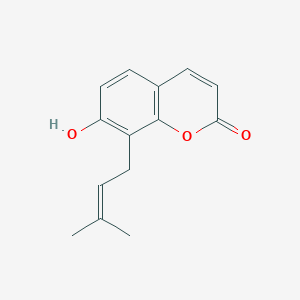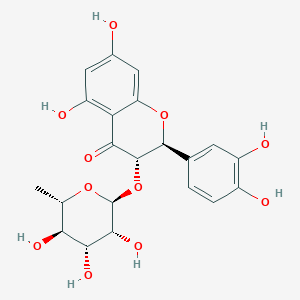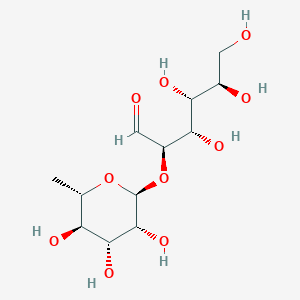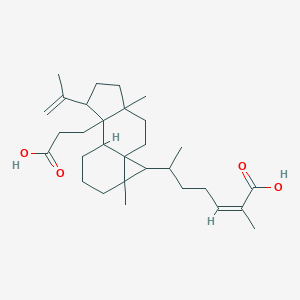
Osthenol
Übersicht
Beschreibung
Osthenol ist ein Prenylcumarin, eine Art von natürlich vorkommenden phenolischen Verbindungen. Es wird hauptsächlich aus den Wurzeln von Heilpflanzen wie Angelica pubescens und Angelica dahurica isoliert . This compound wurde hinsichtlich seiner verschiedenen biologischen Aktivitäten untersucht, darunter sein Potenzial als Monoaminoxidase-Inhibitor .
Vorbereitungsmethoden
Osthenol kann sowohl durch natürliche Extraktion als auch durch synthetische Verfahren gewonnen werden. Die natürliche Extraktion beinhaltet die Isolierung der Verbindung aus den getrockneten Wurzeln von Angelica pubescens und Angelica dahurica .
In Bezug auf synthetische Routen beinhaltet eine übliche Methode die Stille-Kreuzkupplungsreaktion. Diese Reaktion verwendet 8-Iodocumarin und Tributyl(3-methylbut-2-en-1-yl)stannan in Gegenwart einer katalytischen Menge an Palladiumtetrakis(triphenylphosphin) in Dimethylformamid bei 80 °C . Dieses Verfahren liefert this compound in produktiven Mengen.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte und reduzierte Derivate von this compound .
Analyse Chemischer Reaktionen
Osthenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Osthenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Vorläufer bei der Synthese verschiedener Cumarin-Derivate verwendet.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung der Monoaminoxidase A aus. Es ist ein selektiver, reversibler und kompetitiver Inhibitor dieses Enzyms mit einem hohen Selektivitätsindex für Monoaminoxidase A gegenüber Monoaminoxidase B . Diese Hemmung führt zu erhöhten Monoaminspiegeln, die verschiedene therapeutische Wirkungen haben können, darunter Neuroprotektion .
Wirkmechanismus
Osthenol exerts its effects primarily through the inhibition of monoamine oxidase A. It is a selective, reversible, and competitive inhibitor of this enzyme, with a high selectivity index for monoamine oxidase A versus monoamine oxidase B . This inhibition leads to increased levels of monoamines, which can have various therapeutic effects, including neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Osthenol ähnelt anderen Cumarin-Derivaten wie Osthol und Umbelliferon. Es ist aufgrund seiner Prenylstruktur einzigartig, die zu seinen spezifischen biologischen Aktivitäten beiträgt .
Osthol: Ein weiteres Cumarin-Derivat mit ähnlichen biologischen Aktivitäten, das sich jedoch in seiner chemischen Struktur unterscheidet.
Umbelliferon: Ein einfacheres Cumarin-Derivat, das als Vorläufer bei der Biosynthese von this compound dient.
Die einzigartige Struktur von this compound und die selektive Hemmung der Monoaminoxidase A machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.
Eigenschaften
IUPAC Name |
7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-6-11-12(15)7-4-10-5-8-13(16)17-14(10)11/h3-5,7-8,15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJVIPCCGXHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197508 | |
| Record name | Osthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Osthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-14-0 | |
| Record name | Osthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osthenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6RF2708X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Osthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124 - 125 °C | |
| Record name | Osthenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does osthenol exert its antitumor effects?
A: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells [, ]. The compound induces apoptosis, a programmed cell death mechanism, and arrests the cell cycle in the G1 phase, preventing further cell division []. These effects are mediated, at least in part, through the suppression of the PI3K/AKT signaling pathway, a key regulator of cell growth and survival [].
Q2: Can this compound's structure be modified to enhance its anti-hepatitis activity?
A: Studies indicate that replacing the 7-methoxy group of this compound with a 7-hydroxy group to form this compound significantly reduces its inhibitory effect on Con A-induced hepatitis []. This suggests that the 7-methoxy group is crucial for this specific activity.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol.
Q4: How is this compound synthesized?
A: this compound can be synthesized through several demethylation routes. One effective method achieves a yield of approximately 68% [].
Q5: What spectroscopic techniques are used to characterize this compound?
A: Researchers commonly utilize various spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, to elucidate the structure and confirm the identity of this compound [, , ].
Q6: How is this compound metabolized in the body?
A: this compound undergoes extensive metabolism, primarily in the liver [, ]. Key metabolic pathways include hydroxylation by cytochrome P450 enzymes (CYPs), particularly CYP2D6, CYP1A2, and CYP3A4, resulting in the formation of mono-hydroxyl metabolites []. Subsequently, this compound and its hydroxylated metabolites undergo glucuronidation by uridine 5′-diphospho-glucuronosyltransferases (UGTs), mainly UGT1A9 and UGT1A3, leading to the formation of glucuronide conjugates [].
Q7: What is the bioavailability of this compound after oral administration?
A: this compound exhibits low oral bioavailability, approximately 0.43% and 0.02% after oral doses of 5 mg/kg and 20 mg/kg, respectively, in mice []. This low bioavailability is attributed to significant first-pass metabolism, primarily to its sulfonyl and glucuronyl conjugates [].
Q8: Are there any known inhibitors of human cytochrome 2C8 related to this compound?
A: Yes, this compound itself has demonstrated selective inhibitory effects on human cytochrome 2C8 [].
Q9: What is the role of this compound in plant biosynthesis?
A: this compound serves as a crucial intermediate in the biosynthesis of angular furanocoumarins, a class of plant defense compounds found in various species, including parsley (Petroselinum crispum) and parsnip (Pastinaca sativa) [, , , ].
Q10: Which enzymes are involved in this compound biosynthesis?
A: The biosynthesis of this compound involves prenylation of umbelliferone with dimethylallyl pyrophosphate (DMAPP), catalyzed by membrane-bound prenyltransferases [, ]. Notably, PcPT from parsley exhibits a strong preference for C6 prenylation, yielding primarily the linear furanocoumarin precursor demethylsuberosin, while also producing this compound to a lesser extent []. In contrast, PsPT2 from parsnip demonstrates higher efficiency in catalyzing this compound synthesis [].
Q11: Does this compound exhibit antibacterial activity?
A: Yes, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Its efficacy is attributed to the presence of a prenyl chain at position 8 and a hydroxyl group at position 7 of the benzenic ring [].
Q12: How does this compound's antifungal activity compare to other coumarins?
A: this compound demonstrates potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Fusarium solani []. It generally exhibits higher antifungal activity compared to other tested coumarins, likely due to the presence of an alkyl group at the C-8 position [].
Q13: Does this compound impact 5α-reductase activity?
A: Research indicates that this compound isolated from Angelica koreana roots potently inhibits 5α-reductase type I in LNCaP cells, exhibiting an IC50 value of 0.1 µg/mL []. This inhibitory activity is significantly higher than that of finasteride, a known 5α-reductase inhibitor [].
Q14: Does this compound affect monoamine oxidase activity?
A: this compound has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A) [].
Q15: Which plants are considered good sources of this compound?
A: this compound is found in various plant species, primarily within the Apiaceae and Rutaceae families. Notable sources include: * Angelica species: Angelica koreana [, , ], Angelica dahurica [, , , ], Angelica archangelica [], and Angelica pubescens []. * Cnidium monnieri: A rich source of this compound and other coumarins [, , ]. * Other sources: Glehnia littoralis [], Limonia acidissima [, ], Petroselinum crispum [], Pastinaca sativa [], Zanthoxylum monophyllum [], Poncirus trifoliata [], and Phlojodicarpus villosus [].
Q16: What are the traditional uses of this compound-containing plants?
A: Plants containing this compound have a long history of use in traditional medicine, particularly in Asia, for various purposes, including: * Cnidium monnieri: Traditionally used in Chinese medicine for its warming, invigorating, and anti-inflammatory properties []. * Angelica species: Various species are employed in traditional medicine for their anti-inflammatory, analgesic, and antispasmodic properties []. * Feronia limonia: The fruit pericarp is used in India for its stomachic, diuretic, and tonic properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)
